![molecular formula C19H16N4O4S2 B10979827 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
- Its chemical structure consists of a phthalazinone core with two methoxy groups (at positions 7 and 8), a thiazole ring (substituted at position 4 with a thiophene group), and an acetamide moiety.
- The compound’s molecular formula is C₁₉H₁₈N₄O₄S₂.
- It exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
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Chemical Reactions Analysis
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Scientific Research Applications
Biological Activities
Research indicates that compounds containing both phthalazine and thiadiazole moieties exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The dual action mechanism attributed to both the phthalazine and thiadiazole components may inhibit tumor growth by targeting multiple pathways involved in cancer progression .
- Antibacterial Properties : The compound has shown promise in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Cytotoxicity Studies : Research has demonstrated that derivatives with phthalazine and thiadiazole structures exhibit significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .
- Antibacterial Efficacy : Compounds with similar structures have been tested for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, showcasing effective inhibition comparable to standard antibiotics .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
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Biological Activity
The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a novel synthetic derivative with potential therapeutic applications. Its unique structure combines elements known for various biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N4O5 with a molecular weight of 436.5 g/mol. The structure features a phthalazinone core linked to a thiazole moiety through an acetamide group, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of similar compounds in the series. For instance, a related study evaluated the antimicrobial activity of pyrazolyl-thiazole derivatives against various bacterial and fungal strains. The results indicated significant inhibition zones and low minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Table 1: Antimicrobial Activity Summary
Compound | Bacterial Strains | Fungal Strains | MIC (µg/mL) |
---|---|---|---|
7b | E. coli | C. albicans | 32 |
7c | S. aureus | A. niger | 16 |
7d | Bacillus subtilis | A. oryzae | 64 |
Antioxidant Activity
The antioxidant potential of similar derivatives has been assessed using DPPH and hydroxyl radical scavenging assays. These assays measure the capacity of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases . The results demonstrated that these compounds exhibit notable antioxidant activities, suggesting their potential use in preventing oxidative damage.
Table 2: Antioxidant Activity Results
Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |
---|---|---|
7b | 85 | 78 |
7c | 90 | 82 |
7d | 75 | 70 |
Anticancer Activity
The anticancer properties of compounds similar to our target have also been investigated. A study reported selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. Notably, compounds demonstrated IC50 values indicating potent activity against HCT-116 cells . The mechanism of action appears to involve direct interaction with tumor cell DNA, akin to traditional chemotherapy agents.
Table 3: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
4g | HCT-116 | 7.1 |
4a | HCT-116 | 10.5 |
4c | HCT-116 | 11.9 |
The proposed mechanism of action for this compound involves its ability to bind to specific molecular targets within cells, modulating their activity and triggering downstream effects that lead to biological responses such as apoptosis in cancer cells or disruption of microbial cell integrity .
Properties
Molecular Formula |
C19H16N4O4S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O4S2/c1-26-13-6-5-11-8-20-23(18(25)16(11)17(13)27-2)9-15(24)22-19-21-12(10-29-19)14-4-3-7-28-14/h3-8,10H,9H2,1-2H3,(H,21,22,24) |
InChI Key |
XITVBWUKVDDQFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4)OC |
Origin of Product |
United States |
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